N'-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea
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Overview
Description
N’-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, along with methoxy and methyl groups attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea typically involves the reaction of 2,3-dichloroaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,3-Dichloroaniline+Methyl isocyanate→N’-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea
Industrial Production Methods: In an industrial setting, the production of N’-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N’-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of urea derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N’-(2,3-Dichlorophenyl)-N,N-dimethylurea
- N-(2,3-Dichlorophenyl)-2-nitrobenzene-sulfonamide
- N-(2,3-Dichlorophenyl)piperazine
Comparison: N’-(2,3-Dichlorophenyl)-N-methoxy-N-methylurea is unique due to the presence of both methoxy and methyl groups attached to the urea moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
60095-90-1 |
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Molecular Formula |
C9H10Cl2N2O2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-7-5-3-4-6(10)8(7)11/h3-5H,1-2H3,(H,12,14) |
InChI Key |
LUWHXWQEGJCWGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=C(C(=CC=C1)Cl)Cl)OC |
Origin of Product |
United States |
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